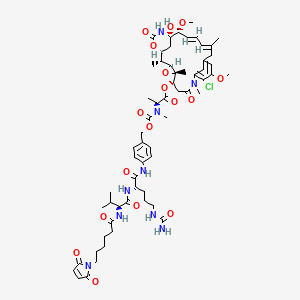

Mal-VC-PAB-DM1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C61H82ClN9O17 |

|---|---|

Molecular Weight |

1248.8 g/mol |

IUPAC Name |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoate |

InChI |

InChI=1S/C61H82ClN9O17/c1-34(2)52(67-47(72)19-12-11-13-27-71-48(73)24-25-49(71)74)55(77)66-41(17-15-26-64-57(63)79)54(76)65-40-22-20-38(21-23-40)33-85-59(81)69(7)37(5)56(78)87-46-31-50(75)70(8)42-29-39(30-43(83-9)51(42)62)28-35(3)16-14-18-45(84-10)61(82)32-44(86-58(80)68-61)36(4)53-60(46,6)88-53/h14,16,18,20-25,29-30,34,36-37,41,44-46,52-53,82H,11-13,15,17,19,26-28,31-33H2,1-10H3,(H,65,76)(H,66,77)(H,67,72)(H,68,80)(H3,63,64,79)/b18-14+,35-16+/t36-,37+,41+,44+,45-,46+,52+,53+,60+,61+/m1/s1 |

InChI Key |

HRJSYKXPHXEHQA-GZOBIGBUSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)C)\C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Foundational & Exploratory

The Intricate Mechanism of Action of Mal-VC-PAB-DM1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Mal-VC-PAB-DM1 is a sophisticated drug-linker conjugate that forms the backbone of several antibody-drug conjugates (ADCs), most notably trastuzumab emtansine (T-DM1). This guide provides a detailed exploration of its mechanism of action, from the initial antibody-antigen binding to the ultimate cytotoxic effect of the DM1 payload. We will delve into the specific roles of each component, present key quantitative data, and outline the experimental protocols used to elucidate this mechanism.

Overview of the Mechanism of Action

The fundamental principle behind an ADC equipped with the this compound system is the targeted delivery of a potent cytotoxic agent directly to cancer cells. This is achieved through a multi-step process that leverages the specificity of a monoclonal antibody. The entire process can be broken down into the following key stages:

-

Target Recognition and Binding: A monoclonal antibody, such as trastuzumab, which is specific for an antigen overexpressed on tumor cells (e.g., HER2), is conjugated with the this compound linker-payload. This ADC circulates in the bloodstream until it encounters and binds to its target antigen on the cancer cell surface.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through a process known as receptor-mediated endocytosis.[1]

-

Lysosomal Trafficking and Linker Cleavage: The internalized vesicle containing the ADC fuses with a lysosome. The acidic environment and the presence of specific lysosomal proteases, such as cathepsin B, lead to the cleavage of the valine-citrulline (VC) linker.[2]

-

Payload Release: The cleavage of the VC linker triggers the self-immolation of the p-aminobenzyl (PAB) spacer, which in turn releases the highly potent cytotoxic drug, DM1, into the cytoplasm of the cancer cell.

-

Cytotoxic Effect: Once in the cytoplasm, DM1 binds to tubulin, a key component of microtubules. This binding disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately, apoptotic cell death.[3]

Diagram of the Overall Mechanism of Action

Caption: Overall mechanism of action of an ADC utilizing the this compound system.

The Components of this compound

The efficacy and safety of an ADC are critically dependent on the properties of its linker and payload. The this compound system is a well-designed combination of components, each with a specific function.

-

Maleimide (Mal): This functional group is responsible for the covalent attachment of the linker-payload to the monoclonal antibody. The maleimide group reacts specifically with thiol (-SH) groups, which are typically introduced into the antibody by the reduction of interchain disulfide bonds. This reaction forms a stable thioether bond, ensuring that the cytotoxic payload remains attached to the antibody while in circulation.

-

Valine-Citrulline (VC) Linker: The VC dipeptide is a crucial element for the controlled release of the payload. It is designed to be stable in the bloodstream, preventing premature release of the toxic DM1. However, it is susceptible to cleavage by lysosomal proteases, particularly cathepsin B, which are abundant in the lysosomal compartment of cells.[2] This enzymatic cleavage is the key step that initiates the release of the payload specifically within the target cell.

-

p-Aminobenzyl (PAB) Spacer: The PAB group acts as a self-immolative spacer. Once the VC linker is cleaved by cathepsins, the PAB moiety spontaneously undergoes a 1,6-elimination reaction, which rapidly and efficiently releases the DM1 payload in its active form. This self-immolative property is critical for ensuring that the payload is not left with a residual linker fragment that could hinder its activity.

-

DM1 (Emtansine): DM1 is a derivative of maytansine and a potent microtubule inhibitor.[4] It exerts its cytotoxic effect by binding to tubulin and disrupting microtubule dynamics. This leads to the inhibition of microtubule polymerization, which is essential for the formation of the mitotic spindle during cell division. The disruption of microtubule function ultimately triggers cell cycle arrest in the G2/M phase and induces apoptosis.[3]

Diagram of the Linker Cleavage and Payload Release

Caption: Enzymatic cleavage of the VC linker and subsequent self-immolation of the PAB spacer.

Quantitative Data

The following table summarizes key quantitative data related to the mechanism of action of ADCs utilizing the this compound system, with a focus on trastuzumab emtansine (T-DM1).

| Parameter | Value | Cell Line / Conditions | Reference |

| Binding Affinity (Kd) of Trastuzumab to HER2 | ~5 nM | - | [5] |

| 0.52 to 0.92 x 10⁻⁹ M | - | [6] | |

| Internalization Half-life of T-DM1 | 6 - 14 hours | BT-474, NCI-N87, SK-BR-3 | [1] |

| Reached a steady state of 40-50% between 8 and 12 hours | MDA-MB 453 and BT474 | [7] | |

| IC50 of T-DM1 | 0.031 µg/mL | KMCH-1 (High HER2) | [8] |

| 1.3 µg/mL | Mz-ChA-1 (High HER2) | [8] | |

| 4.3 µg/mL | KKU-100 (Low HER2) | [8] | |

| 0.38 µg/mL | BT-474 | [3] | |

| IC50 of DM1 | 0.79 - 7.2 nM | Various biliary tract cancer cell lines | [8] |

| 126.02 nM | BT-474 | [3] |

Experimental Protocols

The elucidation of the mechanism of action of this compound relies on a suite of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Antibody-Drug Conjugation via Maleimide-Thiol Chemistry

Objective: To covalently link the this compound to a monoclonal antibody.

Materials:

-

Monoclonal antibody (e.g., trastuzumab) in a suitable buffer (e.g., PBS, pH 7.2-7.4).

-

Reducing agent (e.g., TCEP or DTT).

-

This compound dissolved in an organic solvent (e.g., DMSO).

-

Reaction buffer (e.g., PBS with EDTA).

-

Purification system (e.g., size-exclusion chromatography).

Protocol:

-

Antibody Reduction:

-

Incubate the antibody with a 10-20 fold molar excess of the reducing agent (e.g., TCEP) for 1-2 hours at 37°C to reduce the interchain disulfide bonds and expose free thiol groups.

-

-

Conjugation Reaction:

-

Remove the excess reducing agent using a desalting column.

-

Immediately add a 5-10 fold molar excess of this compound (dissolved in DMSO) to the reduced antibody.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

-

-

Purification:

-

Purify the resulting ADC from unconjugated drug-linker and other reactants using size-exclusion chromatography (SEC).

-

Collect the fractions corresponding to the ADC.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Diagram of the Antibody Conjugation Workflow

References

- 1. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. eurofins-viracorbiopharma.com [eurofins-viracorbiopharma.com]

- 6. researchgate.net [researchgate.net]

- 7. Dynamics of Endocytosis and Degradation of Antibody-Drug Conjugate T-DM1 in HER2 Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

An In-Depth Technical Guide to Mal-VC-PAB-DM1: A Key Component in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mal-VC-PAB-DM1 is a pivotal drug-linker conjugate that has garnered significant attention in the field of antibody-drug conjugates (ADCs) for targeted cancer therapy. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its synthesis, purification, characterization, and in vitro evaluation are presented to enable researchers to effectively utilize this potent component in their ADC development programs.

Introduction

Antibody-drug conjugates represent a powerful class of biopharmaceuticals designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the properties of its constituent parts: the monoclonal antibody, the cytotoxic payload, and the linker connecting them. This compound is an exemplary drug-linker system where DM1, a potent microtubule-disrupting agent, is connected to a sophisticated linker. This linker comprises a maleimide (Mal) group for antibody conjugation, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a self-immolative p-aminobenzyl alcohol (PAB) spacer.[1][2][3] This design ensures stability in circulation and facilitates controlled intracellular release of the cytotoxic payload.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is meticulously designed to facilitate its function within an ADC.

Chemical Structure:

Caption: Figure 1. Schematic representation of the this compound drug-linker, highlighting its constituent components.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C61H82ClN9O17 | [2] |

| Molecular Weight | 1248.81 g/mol | [2] |

| CAS Number | 1464051-44-2 | [2] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO (75 mg/mL) | [2][4] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [5] |

Mechanism of Action

The intricate design of this compound dictates its mechanism of action, which can be broken down into ADC delivery, internalization, linker cleavage, and payload-induced cytotoxicity.

Caption: Figure 2. Mechanism of action of an ADC utilizing the this compound drug-linker.

Upon administration, the ADC circulates in the bloodstream until the antibody recognizes and binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, internalizing the ADC into an endosome. The endosome then fuses with a lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, lead to the cleavage of the valine-citrulline linker.[6] Following this cleavage, the p-aminobenzyl alcohol spacer self-immolates, releasing the active DM1 payload into the cytoplasm.[6]

DM1 exerts its potent cytotoxic effect by inhibiting the assembly of microtubules, essential components of the cytoskeleton involved in cell division.[1][2] This disruption leads to cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptosis or programmed cell death.

Experimental Protocols

Synthesis of this compound

While a complete, step-by-step synthesis protocol for this compound is not publicly available in a single document, the synthesis can be conceptually understood as a multi-step process involving the synthesis of the Maleimidocaproyl-Valine-Citrulline-p-aminobenzyl alcohol (Mal-VC-PAB-OH) linker followed by its conjugation to DM1. A revised, high-yield synthesis of the Mc-Val-Cit-PAB-OH linker has been reported, which avoids epimerization.[7] The general steps would involve:

-

Synthesis of the Mal-VC-PAB-OH linker: This is a multi-step organic synthesis process. A detailed methodology for a similar linker, Mc-Val-Cit-PAB-PNP, is available and involves the coupling of protected amino acids and the maleimide moiety.[8][9][10][11]

-

Activation of the linker: The carboxyl group of the linker is activated, often to an N-hydroxysuccinimide (NHS) ester, to facilitate conjugation with the amino group of DM1.

-

Conjugation to DM1: The activated linker is reacted with DM1 to form the final this compound conjugate.

Purification by Reverse-Phase HPLC

The purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method.[12][13][14][15]

Illustrative RP-HPLC Protocol:

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 30 minutes).

-

Flow Rate: Approximately 1 mL/min.

-

Detection: UV absorbance at wavelengths relevant for both the linker and DM1 (e.g., 254 nm and 280 nm).

Fractions containing the pure product are collected, and the solvent is removed, often by lyophilization.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the conjugate. The spectra would be complex, but key signals corresponding to the maleimide, peptide, PAB, and DM1 moieties should be identifiable and consistent with the expected structure.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the conjugate, confirming the successful conjugation of the linker and DM1. The observed mass should correspond to the calculated molecular weight of C61H82ClN9O17.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic potential of an ADC containing this compound can be evaluated using a colorimetric MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., SK-BR-3, which overexpresses HER2) in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the wells. Include untreated cells as a control.

-

Incubation: Incubate the plate for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-96 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the data and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Conclusion

This compound is a highly effective and versatile drug-linker component for the development of potent and specific antibody-drug conjugates. Its well-defined mechanism of action, characterized by targeted delivery and controlled intracellular drug release, makes it a valuable tool in the fight against cancer. The experimental protocols and data presented in this guide are intended to provide researchers with the necessary information to synthesize, characterize, and evaluate ADCs incorporating this advanced drug-linker technology. Further research and development in this area will undoubtedly lead to the creation of even more effective and safer cancer therapeutics.

References

- 1. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abmole.com [abmole.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Mc-Val-Cit-PABC-PNP (Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate) | ADC连接子 | MCE [medchemexpress.cn]

- 12. A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. molnar-institute.com [molnar-institute.com]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of the p-Aminobenzyl Carbamate (PABC) Spacer in Mal-VC-PAB-DM1 Linker Technology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. The Mal-VC-PAB-DM1 linker is a widely utilized system in ADC development, and at its core lies the p-aminobenzyl carbamate (PABC) self-immolative spacer. This technical guide delves into the crucial role of the PAB spacer in ensuring the conditional and efficient release of the cytotoxic payload, DM1, within the target cancer cell. We will explore the mechanism of action, the impact on stability and efficacy, and provide detailed experimental protocols for the evaluation of ADCs employing this linker technology.

Introduction to the this compound Linker

The this compound linker is a sophisticated chemical entity designed to remain stable in systemic circulation and to release its potent microtubule-disrupting agent, DM1, upon internalization into antigen-expressing tumor cells.[1][2] The linker is composed of three key functional units:

-

Maleimide (Mal): Enables covalent conjugation to sulfhydryl groups on the antibody, typically on cysteine residues.

-

Valine-Citrulline (VC): A dipeptide motif that is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[3][4]

-

p-Aminobenzyl Carbamate (PABC): A self-immolative spacer that, upon cleavage of the VC dipeptide, undergoes a spontaneous electronic cascade to release the payload.[5][6]

-

DM1: A highly potent maytansinoid cytotoxic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][7]

The stability of the ADC in circulation is paramount to minimize off-target toxicity, while efficient cleavage and payload release within the target cell are essential for therapeutic efficacy.[8][9] The PAB spacer plays a central and indispensable role in this finely tuned process.

The Core Function of the PAB Spacer: Self-Immolation

The primary and most critical role of the PAB spacer is to act as a "self-immolative" or "self-eliminating" moiety.[5][6] This means that once the triggering mechanism is activated—in this case, the enzymatic cleavage of the VC linker—the PAB spacer spontaneously decomposes, ensuring a clean and complete release of the unmodified cytotoxic payload.[10][11]

Mechanism of PAB Spacer Self-Immolation

The self-immolation of the PAB spacer is a rapid, irreversible process driven by an electronic cascade. The sequence of events is as follows:

-

Enzymatic Cleavage: Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B cleaves the amide bond between the citrulline and the p-aminobenzyl group of the PAB spacer.[3][4]

-

Initiation of the Electronic Cascade: The cleavage of the amide bond exposes a free aniline group on the PAB spacer. This aniline is a strong electron-donating group.

-

1,6-Elimination: The lone pair of electrons on the aniline nitrogen pushes into the aromatic ring, initiating a 1,6-elimination reaction. This electronic rearrangement results in the fragmentation of the PAB spacer.

-

Payload Release: The 1,6-elimination leads to the formation of an unstable intermediate, which promptly decomposes into p-aminobenzyl quinone methide and carbon dioxide, releasing the unmodified DM1 payload.[5]

This mechanism ensures that the highly potent DM1 is released in its fully active form, without any residual linker fragments that could impede its cytotoxic activity.[10][11]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound ADC Action

Caption: Intracellular processing of a this compound ADC.

Experimental Workflow for ADC Evaluation

Caption: A typical workflow for the preclinical evaluation of an ADC.

Quantitative Data on Linker Performance

The performance of the this compound linker is evaluated based on its stability in plasma and its susceptibility to enzymatic cleavage, which ultimately dictates the therapeutic window of the ADC.

Plasma Stability

The stability of the ADC in plasma is a critical determinant of its safety profile. Premature release of the cytotoxic payload in circulation can lead to systemic toxicity. The PAB spacer contributes to the overall stability of the linker by ensuring that the payload is securely attached until the specific enzymatic trigger is encountered.

| Assay | Matrix | Incubation Time (days) | % Intact ADC (with PAB) | % Intact ADC (hypothetical, without PAB) | Reference |

| Plasma Stability | Human Plasma | 7 | >95% | Likely lower due to potential instability of a direct VC-DM1 linkage | [12] |

| Plasma Stability | Mouse Plasma | 7 | ~85-95% (variable with antibody) | Likely significantly lower | [12] |

Cathepsin B-Mediated Cleavage and Payload Release

The efficiency of payload release upon exposure to Cathepsin B is a key indicator of the ADC's potential efficacy. The PAB spacer ensures rapid and complete release following the enzymatic cleavage of the VC dipeptide.

| Assay | Enzyme | Incubation Time (hours) | % Payload Release (with PAB) | Half-life of Self-Immolation | Reference |

| Cathepsin B Cleavage | Recombinant Human Cathepsin B | 4 | >90% | Minutes | [11][13] |

Note: The half-life of the PAB self-immolation is very short and is generally not the rate-limiting step in payload release.

In Vitro Cytotoxicity

The cytotoxic potential of an ADC is typically assessed using in vitro cell-based assays, such as the MTT or MTS assay, to determine the half-maximal inhibitory concentration (IC50).

| Cell Line | Antigen Expression | ADC | IC50 (nM) | Reference |

| SK-BR-3 (Breast Cancer) | High HER2 | Trastuzumab-Mal-VC-PAB-DM1 | 0.1 - 10 | [14] |

| BT-474 (Breast Cancer) | High HER2 | Trastuzumab-Mal-VC-PAB-DM1 | 0.1 - 10 | [14] |

| MDA-MB-468 (Breast Cancer) | Low/No HER2 | Trastuzumab-Mal-VC-PAB-DM1 | >1000 | [14] |

Detailed Experimental Protocols

Plasma Stability Assay

Objective: To assess the stability of the ADC in plasma over time by measuring the amount of intact ADC.

Materials:

-

ADC (e.g., Trastuzumab-Mal-VC-PAB-DM1)

-

Human or mouse plasma (citrated)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protein A or Protein G affinity chromatography columns

-

LC-MS/MS system

Procedure:

-

Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed plasma and in PBS (as a control).

-

Incubate the samples at 37°C with gentle agitation.

-

At various time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot of the plasma/ADC mixture.

-

Immediately purify the ADC from the plasma using a Protein A or Protein G affinity column.

-

Elute the ADC from the column and analyze by LC-MS/MS to determine the drug-to-antibody ratio (DAR) and the presence of any linker-payload fragments.

-

Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.

Cathepsin B Cleavage Assay

Objective: To determine the rate and extent of payload release from the ADC in the presence of Cathepsin B.

Materials:

-

ADC (e.g., Trastuzumab-Mal-VC-PAB-DM1)

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing the ADC at a final concentration of 10 µM in the assay buffer.

-

Initiate the reaction by adding Cathepsin B to a final concentration of 1 µM.

-

Incubate the reaction at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), quench the reaction by adding a protease inhibitor or by acidifying the solution.

-

Analyze the samples by LC-MS/MS to quantify the amount of released DM1 payload.

-

Plot the concentration of released DM1 over time to determine the cleavage kinetics.

In Vitro Cytotoxicity (MTT) Assay

Objective: To determine the cytotoxic potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.[6][15][16]

Materials:

-

Antigen-positive cancer cell line (e.g., SK-BR-3)

-

Antigen-negative cancer cell line (e.g., MDA-MB-468)

-

Complete cell culture medium

-

ADC (e.g., Trastuzumab-Mal-VC-PAB-DM1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include a vehicle control (medium only).

-

Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.

Conclusion

The p-aminobenzyl carbamate (PABC) spacer is a cornerstone of modern antibody-drug conjugate design, particularly within the context of the this compound linker. Its self-immolative nature ensures the clean and efficient release of the unmodified cytotoxic payload within the target cancer cell, a critical factor for maximizing therapeutic efficacy while minimizing off-target toxicity. The predictable and rapid kinetics of the PAB spacer's decomposition following enzymatic cleavage of the VC dipeptide make it an invaluable tool for the development of highly effective and safe targeted cancer therapies. A thorough understanding of the PAB spacer's mechanism of action and the availability of robust experimental protocols for its evaluation are essential for the continued advancement of the ADC field.

References

- 1. pyxisoncology.com [pyxisoncology.com]

- 2. abcam.co.jp [abcam.co.jp]

- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Physicochemical Properties Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]

- 9. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. debiopharm.com [debiopharm.com]

- 12. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Synthesis of Mal-VC-PAB-DM1 Conjugate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for the Maleimide-Valine-Citulline-p-Aminobenzyl-DM1 (Mal-VC-PAB-DM1) conjugate, a critical component in the development of Antibody-Drug Conjugates (ADCs). This document details the multi-step chemical synthesis, including experimental protocols for key reactions, and presents quantitative data in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to facilitate a deeper understanding of the molecular processes involved.

Introduction

This compound is a potent drug-linker conjugate designed for targeted cancer therapy. It comprises four key components:

-

Maleimide (Mal): A reactive group that enables covalent conjugation to thiol groups present on antibodies, typically generated by the reduction of interchain disulfide bonds.

-

Valine-Citrulline (VC): A dipeptide linker that is specifically designed to be cleaved by cathepsin B, an enzyme that is often upregulated in the tumor microenvironment. This enzymatic cleavage ensures the selective release of the cytotoxic payload at the target site.

-

p-Aminobenzyl (PAB) group: A self-immolative spacer that, following the cleavage of the VC linker, spontaneously releases the active drug.

-

DM1: A highly potent maytansinoid derivative that acts as the cytotoxic payload. DM1 inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells.

The strategic combination of these elements in a single molecule allows for the targeted delivery of a potent cytotoxic agent to cancer cells, minimizing systemic toxicity and enhancing the therapeutic index.

Overall Synthesis Pathway

The synthesis of this compound is a multi-step process that can be broadly divided into two main stages:

-

Synthesis of the activated linker, Mal-VC-PAB-PNP: This involves the sequential assembly of the maleimide group, the dipeptide linker, and the self-immolative spacer, followed by activation of the spacer for subsequent conjugation.

-

Conjugation of the activated linker with DM1: The final step involves the reaction of the activated linker with the DM1 payload to form the complete drug-linker conjugate.

The overall synthetic scheme is depicted below:

Caption: Overall synthetic pathway of this compound.

Experimental Protocols and Data

This section provides detailed experimental methodologies for the key steps in the synthesis of this compound. The quantitative data for each step are summarized in the subsequent tables.

Synthesis of Fmoc-Val-Cit-PABOH

Protocol:

-

Fmoc-protection of L-Citrulline: L-Citrulline is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base such as sodium bicarbonate in a solvent mixture of dioxane and water to yield Fmoc-Citrulline.

-

Coupling with p-Aminobenzyl alcohol: The carboxylic acid of Fmoc-Citrulline is activated using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and then reacted with p-aminobenzyl alcohol in a solvent such as dimethylformamide (DMF).

-

Fmoc-deprotection: The Fmoc protecting group is removed from Fmoc-Cit-PABOH using a solution of piperidine in DMF to yield the free amine, H-Cit-PABOH.

-

Dipeptide formation: The resulting H-Cit-PABOH is then coupled with Fmoc-Valine-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester) in DMF to form the dipeptide, Fmoc-Val-Cit-PABOH.

| Step | Reactants | Reagents and Solvents | Typical Yield (%) |

| 1. Fmoc-protection of L-Citrulline | L-Citrulline, Fmoc-Cl or Fmoc-OSu | Sodium bicarbonate, Dioxane/Water | 85-95 |

| 2. Coupling with p-Aminobenzyl alcohol | Fmoc-Citrulline, p-Aminobenzyl alcohol | HATU, DIPEA, DMF | 70-80 |

| 3. Fmoc-deprotection | Fmoc-Cit-PABOH | 20% Piperidine in DMF | >95 (crude) |

| 4. Dipeptide formation | H-Cit-PABOH, Fmoc-Val-OSu | DMF | 80-90 |

Table 1: Summary of reactants, reagents, and yields for the synthesis of Fmoc-Val-Cit-PABOH.

Synthesis of Mal-VC-PAB-OH

Protocol:

-

Fmoc-deprotection of Fmoc-Val-Cit-PABOH: The Fmoc group is removed from Fmoc-Val-Cit-PABOH using a solution of piperidine in DMF to yield H-Val-Cit-PABOH (Val-Cit-PAB-OH).

-

Coupling with Maleimidohexanoic acid: The free amine of Val-Cit-PAB-OH is then reacted with an activated form of maleimidohexanoic acid, such as Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu), in a solvent like DMF to yield Mal-VC-PAB-OH.

| Step | Reactants | Reagents and Solvents | Typical Yield (%) |

| 1. Fmoc-deprotection of Fmoc-Val-Cit-PABOH | Fmoc-Val-Cit-PABOH | 20% Piperidine in DMF | >95 (crude) |

| 2. Coupling with Maleimidohexanoic acid | H-Val-Cit-PABOH, Maleimidohexanoic acid-NHS ester | DMF | 85-95 |

Table 2: Summary of reactants, reagents, and yields for the synthesis of Mal-VC-PAB-OH.

Synthesis of this compound

Protocol:

-

Activation of Mal-VC-PAB-OH: Mal-VC-PAB-OH is activated by reacting it with bis(p-nitrophenyl) carbonate in the presence of a base like pyridine in an anhydrous solvent such as DMF. This reaction forms the more reactive p-nitrophenyl (PNP) carbonate intermediate, Mal-VC-PAB-PNP.

-

Conjugation with DM1: The activated linker, Mal-VC-PAB-PNP, is then reacted with DM1 in the presence of a base such as pyridine in DMF. The hydroxyl group of DM1 displaces the p-nitrophenolate to form the final carbamate-linked conjugate, this compound.

-

Purification: The final product is typically purified using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

| Step | Reactants | Reagents and Solvents | Typical Yield (%) |

| 1. Activation of Mal-VC-PAB-OH | Mal-VC-PAB-OH, Bis(p-nitrophenyl) carbonate | Pyridine, DMF | 60-70 |

| 2. Conjugation with DM1 | Mal-VC-PAB-PNP, DM1 | Pyridine, DMF | 40-50 |

| 3. Purification | Crude this compound | RP-HPLC (e.g., C18 column, water/acetonitrile gradient) | >95 (purity) |

Table 3: Summary of reactants, reagents, and yields for the synthesis of this compound.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key experimental workflows and logical relationships in the synthesis of this compound.

An In-depth Technical Guide on the Mal-VC-PAB-DM1 Payload Release Mechanism in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the antibody-drug conjugate (ADC) payload release mechanism involving the Maleimide (Mal)-Valine-Citrulline (VC)-p-Aminobenzyl Alcohol (PAB)-DM1 system. This system is a cornerstone in the design of targeted cancer therapies, leveraging tumor-specific antigens to deliver highly potent cytotoxic agents.

Introduction to the Mal-VC-PAB-DM1 System

Antibody-drug conjugates are a class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC is comprised of a monoclonal antibody that binds to a specific tumor antigen, a potent cytotoxic payload, and a chemical linker that connects them. The this compound system represents a sophisticated, cleavable linker technology designed to be stable in systemic circulation and to release its payload, DM1, upon internalization into the target tumor cell.[1][2][3]

The core components are:

-

Maleimide (Mal): A reactive group that forms a stable covalent bond with thiol groups on the antibody, typically from cysteine residues.

-

Valine-Citrulline (VC): A dipeptide sequence specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[][5]

-

p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, once the VC dipeptide is cleaved, spontaneously decomposes to release the payload.[6][7]

-

DM1: A potent maytansinoid derivative that acts as a microtubule-disrupting agent, inducing cell cycle arrest and apoptosis.[8][9]

The Intracellular Payload Release Pathway

The efficacy of an ADC built with this system hinges on a precise, multi-step intracellular process that ensures the payload is released only after reaching its intended target.

Step 1: Antigen Binding and Internalization The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to its specific target antigen on the surface of a tumor cell. This binding event triggers receptor-mediated endocytosis, causing the cell membrane to invaginate and engulf the entire ADC-antigen complex into an endosome.[6][10][11]

Step 2: Lysosomal Trafficking Following internalization, the endosome containing the ADC-antigen complex traffics through the cell and fuses with a lysosome. The interior of the lysosome is characterized by a low pH and a high concentration of degradative enzymes, including proteases.[2][9]

Step 3: Enzymatic Cleavage of the VC Linker Within the acidic environment of the lysosome, proteases, primarily Cathepsin B, recognize the Valine-Citrulline dipeptide linker.[] Cathepsin B cleaves the peptide bond between Citrulline and the PAB spacer.[5] While Cathepsin B is the primary enzyme associated with VC cleavage, studies have shown that other lysosomal proteases like cathepsin S, L, and F can also cleave the linker, providing redundancy to the release mechanism.[5][12][13]

Step 4: Self-Immolation of the PAB Spacer The enzymatic cleavage of the VC linker is the critical trigger for the next step. The removal of the dipeptide exposes an amine group on the PAB spacer, initiating a spontaneous 1,6-elimination reaction.[6][7] This electronic cascade causes the PAB unit to fragment, releasing the attached DM1 payload in its unmodified, active form.[14]

Step 5: Cytotoxic Action of DM1 Once liberated into the cytoplasm, the free DM1 payload can exert its potent cytotoxic effect. DM1 binds to tubulin at the microtubule tips, suppressing microtubule dynamics.[8] This disruption of the microtubule network prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[9][10]

Below is a diagram illustrating the complete payload release pathway.

Quantitative Data Summary

The performance of an ADC is defined by several key quantitative parameters, including its stability, the efficiency of payload release, and its cytotoxic potency. The following tables summarize representative data for ADCs utilizing the VC-PAB-DM1 system.

Table 1: Linker Stability in Plasma Linker stability is crucial to prevent premature payload release, which can cause systemic toxicity.

| ADC Construct | Plasma Source | Incubation Time (days) | % Intact ADC Remaining | Reference |

| Trastuzumab-MC-VC-PABC-Auristatin | Human | 6 | ~90% | [15] |

| Generic mAb-EVCit-MMAF | Mouse | 7 | >95% | [16] |

| Generic mAb-VCit-PABC-MMAF | Mouse | 7 | ~50-60% | [16] |

Note: Auristatin and MMAF are different payloads, but the linker stability data is relevant. EVCit is a modified linker designed for enhanced stability in mouse plasma.

Table 2: Cytotoxicity (IC50 Values) IC50 represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

| ADC / Payload | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |

| anti-HER2-VC(S)-MMAE | KPL-4 | HER2 | ~10 | [12] |

| anti-HER2-VC(S)-MMAE | BT-474M1 | HER2 | ~30 | [12] |

| Free MMAE | KPL-4 | N/A | <1 | [12] |

| T-DM1 (non-cleavable) | HER2-positive cells | HER2 | Varies (pM-nM range) | [9] |

Note: Data for VC-MMAE is presented as a surrogate for VC-DM1 due to its prevalence in cited literature and similar mechanism. The key takeaway is the potent, antigen-dependent cytotoxicity.

Key Experimental Protocols

The characterization of ADCs requires a suite of specialized assays to confirm their stability, mechanism of action, and potency.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to kill 50% of a target cell population (IC50).[17][18]

Objective: To measure the cell-killing activity of the ADC on antigen-positive and antigen-negative cell lines.

Methodology:

-

Cell Seeding: Seed both antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MCF7) cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[19][20]

-

ADC Treatment: Prepare serial dilutions of the ADC, a naked antibody control, and free DM1 payload. Replace the cell culture medium with medium containing the various concentrations of the test articles.

-

Incubation: Incubate the plates for a period that allows for cell division and the cytotoxic effects to manifest (typically 72-120 hours).[19]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[18]

-

Solubilization: Add a solubilizing agent (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot viability against the logarithm of ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MA-vc-PAB-DM1 - Creative Biolabs [creative-biolabs.com]

- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. US7754681B2 - Heterocyclic self-immolative linkers and conjugates - Google Patents [patents.google.com]

- 8. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mal-VC-PAB Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The Maleimide-Valine-Citrulline-p-Aminobenzyl (Mal-VC-PAB) linker is a critical component in the design of modern antibody-drug conjugates (ADCs). This cleavable linker system is engineered to remain stable in systemic circulation and to selectively release its potent cytotoxic payload within the targeted cancer cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity. This guide provides a comprehensive overview of the Mal-VC-PAB linker's components, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its synthesis and evaluation.

Core Components of the Mal-VC-PAB Linker

The Mal-VC-PAB linker is a modular system, with each component serving a distinct and vital function in the performance of the ADC.

-

Maleimide (Mal): This functional group serves as the conjugation point to the antibody. It reacts specifically with the thiol groups of cysteine residues on the monoclonal antibody (mAb) to form a stable thioether bond. This reaction is a cornerstone of many bioconjugation strategies due to its high efficiency and specificity under mild conditions.

-

Valine-Citrulline (VC): This dipeptide sequence is the enzymatically cleavable trigger of the linker. It is specifically designed to be recognized and hydrolyzed by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. The VC dipeptide exhibits a balance of stability in the bloodstream and susceptibility to cleavage within the lysosomal compartment of target cells.

-

p-Aminobenzyl Alcohol (PAB): The PAB moiety functions as a self-immolative spacer. Following the enzymatic cleavage of the VC dipeptide by cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction. This electronic cascade results in the release of the conjugated drug in its active, unmodified form, along with the formation of benign byproducts like carbon dioxide and p-aminobenzyl quinone methide.

Mechanism of Action: From Systemic Circulation to Payload Release

The therapeutic efficacy of an ADC equipped with a Mal-VC-PAB linker is contingent upon a multi-step intracellular trafficking and activation pathway.

-

Target Binding and Internalization: The ADC circulates in the bloodstream and selectively binds to a specific antigen on the surface of a cancer cell. Upon binding, the ADC-antigen complex is internalized into the cell, primarily through clathrin-mediated endocytosis.

-

Lysosomal Trafficking: The internalized ADC is trafficked through the endosomal pathway, moving from early endosomes to late endosomes, and finally fusing with lysosomes. The acidic environment of the lysosome (pH 4.5-5.0) and the presence of various hydrolytic enzymes are crucial for the subsequent steps.

-

Enzymatic Cleavage: Within the lysosome, the high concentration of active cathepsin B leads to the specific cleavage of the amide bond between the citrulline residue of the VC dipeptide and the PAB spacer.

-

Self-Immolation and Drug Release: The cleavage of the VC dipeptide unmasks an amino group on the PAB spacer. This triggers a rapid, spontaneous 1,6-electronic elimination, leading to the release of the cytotoxic payload in its fully active form. The released drug can then diffuse out of the lysosome and exert its cytotoxic effect, typically by targeting DNA or microtubules, leading to apoptosis of the cancer cell.

Quantitative Data on Linker Performance

The performance of the Mal-VC-PAB linker can be characterized by its stability in circulation and the kinetics of its cleavage and subsequent drug release.

| Parameter | Value | Reference |

| Plasma Stability | High, with minimal premature drug release in human plasma. However, instability has been noted in rodent plasma due to carboxylesterase activity. | [1] |

| Cathepsin B Cleavage Kinetics (for vc-MMAE ADCs) | [2] | |

| KM | 13.9 - 17.5 µM | [2] |

| kcat | 5.3 - 6.3 s-1 | [2] |

| kcat/KM | 0.3 - 0.4 µM-1s-1 | [2] |

| PAB Self-Immolation | Rapid and spontaneous following enzymatic cleavage. | [3] |

| Drug Release Half-Life (in presence of Cathepsin B) | Varies depending on the specific ADC and experimental conditions, but generally rapid upon enzymatic exposure. | [3] |

Experimental Protocols

Synthesis of Mc-VC-PAB-MMAE

This protocol outlines the synthesis of a common drug-linker construct, Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate-Monomethyl Auristatin E.

Materials:

-

Fmoc-Val-Cit-PAB-OH

-

Monomethyl Auristatin E (MMAE)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Piperidine

-

Maleimidocaproic acid N-hydroxysuccinimide ester (Mc-OSu)

Procedure:

-

Coupling of MMAE to the Linker:

-

Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq) and MMAE (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by HPLC.

-

Upon completion, purify the Fmoc-VC-PAB-MMAE conjugate by reverse-phase HPLC.

-

-

Fmoc Deprotection:

-

Dissolve the purified Fmoc-VC-PAB-MMAE in DMF.

-

Add piperidine (20% v/v) and stir at room temperature for 30 minutes.

-

Monitor the deprotection by HPLC.

-

Purify the resulting H2N-VC-PAB-MMAE by reverse-phase HPLC and lyophilize.

-

-

Coupling of Maleimidocaproic Acid:

-

Dissolve the deprotected H2N-VC-PAB-MMAE (1.0 eq) in anhydrous DMF.

-

Add Mc-OSu (1.2 eq) and DIPEA (2.0 eq).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by HPLC.

-

Purify the final product, Mc-VC-PAB-MMAE, by reverse-phase HPLC and lyophilize to obtain a white solid.

-

Antibody Conjugation

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Mc-VC-PAB-MMAE drug-linker

-

Dimethyl sulfoxide (DMSO)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction:

-

To the mAb solution, add a 5-10 molar excess of TCEP.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

-

Conjugation Reaction:

-

Dissolve the Mc-VC-PAB-MMAE in DMSO to create a stock solution.

-

Add the drug-linker stock solution to the reduced antibody solution at a molar excess (typically 5-10 fold over the number of available thiol groups).

-

Incubate the reaction at room temperature for 1-2 hours.

-

-

Purification:

-

Remove the unreacted drug-linker and other small molecules by size-exclusion chromatography.

-

The purified ADC can be concentrated and stored under appropriate conditions.

-

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined by several methods, including UV/Vis spectroscopy and hydrophobic interaction chromatography (HIC).

UV/Vis Spectroscopy Method:

-

Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

-

Determine the extinction coefficients of the antibody at both wavelengths and the payload at both wavelengths.

-

Calculate the concentrations of the antibody and the payload using the Beer-Lambert law for a two-component mixture.

-

The DAR is the molar ratio of the payload concentration to the antibody concentration.

Hydrophobic Interaction Chromatography (HIC) Method:

-

Inject the ADC sample onto a HIC column.

-

Elute with a decreasing salt gradient.

-

Antibody species with different numbers of conjugated drugs will have different hydrophobicities and will elute as separate peaks.

-

The area of each peak corresponds to the relative abundance of each DAR species.

-

The average DAR is calculated as the weighted average of the DAR of each species.

Visualizations

Caption: Structure of an Antibody-Drug Conjugate with a Mal-VC-PAB Linker.

Caption: Mechanism of Intracellular Drug Release from a Mal-VC-PAB ADC.

Caption: General Experimental Workflow for ADC Development.

References

- 1. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bot Detection [iris-biotech.de]

Foundational Principles of Cleavable Linkers in Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of cleavable linkers used in Antibody-Drug Conjugates (ADCs). It delves into the fundamental mechanisms of action, comparative performance data, detailed experimental protocols for their evaluation, and visual representations of the key biological pathways involved.

Introduction to Cleavable Linkers in ADCs

Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1] Unlike traditional chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells.[1] An ADC is composed of three main components: a monoclonal antibody that binds to a specific target antigen on cancer cells, a highly potent cytotoxic agent (payload), and a chemical linker that connects the antibody to the payload.[2]

The linker is a critical component that dictates the stability of the ADC in circulation and the mechanism of payload release.[3] Cleavable linkers are designed to be stable in the bloodstream and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[2] This controlled release is crucial for maximizing the therapeutic window and minimizing off-target toxicity.[3] The primary mechanisms for cleavage are based on enzymatic cleavage, pH sensitivity, and reductive cleavage.[4]

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers can be broadly categorized into three main types based on their cleavage mechanism:

Protease-Sensitive Linkers

These linkers incorporate a peptide sequence that is recognized and cleaved by proteases, which are highly expressed in the lysosomes of tumor cells.[] The most common protease-sensitive linkers are based on dipeptides such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).[][6] Cathepsin B, a lysosomal cysteine protease, is a key enzyme responsible for cleaving these linkers.[]

Upon internalization of the ADC and trafficking to the lysosome, cathepsin B cleaves the peptide bond, initiating the release of the payload. Often, a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is placed between the peptide sequence and the drug.[7] After enzymatic cleavage of the peptide, the PABC spacer spontaneously decomposes, ensuring the release of the unmodified, active drug.[7]

pH-Sensitive Linkers (Hydrazones)

pH-sensitive linkers, most notably hydrazone linkers, are designed to be stable at the physiological pH of the bloodstream (pH ~7.4) but to undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[4][] This pH differential between the extracellular and intracellular compartments allows for targeted drug release following ADC internalization.[] The rate of hydrolysis of hydrazone linkers is significantly accelerated at lower pH values.[9]

Glutathione-Sensitive Linkers (Disulfides)

These linkers contain a disulfide bond that is susceptible to cleavage by reducing agents, primarily glutathione (GSH).[10] The concentration of glutathione is significantly higher in the cytoplasm of tumor cells (millimolar range) compared to the extracellular environment (micromolar range).[11] This steep concentration gradient ensures that the disulfide linker remains stable in circulation but is rapidly cleaved upon entry into the cytoplasm of the target cell, releasing the payload.[10]

Quantitative Data on Linker Performance

The selection of a cleavable linker is a critical decision in ADC design, with significant implications for the conjugate's stability, efficacy, and safety profile. The following tables summarize key quantitative parameters for different cleavable linkers.

| Linker Type | Specific Example | Plasma Half-life (t½) | Cleavage Conditions | Key Advantages | Key Disadvantages |

| Protease-Sensitive | Val-Cit | ~230 hours (human plasma)[12] | Cathepsin B in lysosomes[] | High plasma stability, specific cleavage | Dependent on protease expression levels |

| Val-Ala | Generally high, but can be less stable than Val-Cit in some contexts | Cathepsin B in lysosomes[] | Can offer improved hydrophilicity over Val-Cit[6] | Potentially faster cleavage by other proteases | |

| pH-Sensitive | Hydrazone | 2-3 days (variable)[13] | Acidic pH (4.5-6.0) in endosomes/lysosomes[] | Rapid release in acidic compartments | Potential for premature release due to instability[13] |

| Glutathione-Sensitive | Disulfide | Variable, can be engineered for high stability | High glutathione concentration (~1-10 mM) in cytoplasm[11] | Exploits a significant intracellular vs. extracellular difference | Susceptible to reduction by other thiols |

Note: The reported values can vary depending on the specific ADC construct, payload, and experimental conditions.

Therapeutic Index:

A direct quantitative comparison of the therapeutic index (TI) for different cleavable linkers is challenging as it is highly dependent on the target, payload, and tumor model. However, general trends have been observed:

-

Protease-sensitive linkers often exhibit a good therapeutic index due to their high plasma stability, which minimizes off-target toxicity.[14]

-

pH-sensitive linkers , while effective, can sometimes have a narrower therapeutic index due to their inherent instability, which may lead to premature drug release.[15]

-

Glutathione-sensitive linkers can provide a good therapeutic index, but their stability needs to be carefully optimized to prevent premature reduction in the bloodstream.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the performance of cleavable linkers in ADCs.

Plasma Stability Assay (LC-MS based)

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.[16]

Materials:

-

ADC of interest

-

Human, rat, or mouse plasma (sodium heparin or EDTA as anticoagulant)

-

Phosphate-buffered saline (PBS)

-

Protein A or Protein G magnetic beads

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

LC-MS grade water, acetonitrile, and formic acid

-

Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)

Procedure:

-

Incubate the ADC in plasma at a final concentration of 100 µg/mL at 37°C.

-

At various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours), collect aliquots of the plasma/ADC mixture.

-

Immediately freeze the collected aliquots at -80°C to stop any further degradation.

-

Thaw the samples and add Protein A/G magnetic beads to capture the ADC. Incubate for 1 hour at room temperature with gentle mixing.

-

Wash the beads with wash buffer to remove unbound plasma proteins.

-

Elute the ADC from the beads using the elution buffer and immediately neutralize with the neutralization buffer.

-

Analyze the eluted ADC samples by LC-MS. For intact ADC analysis, use a reversed-phase column with a gradient of acetonitrile in water with 0.1% formic acid.

-

Determine the average drug-to-antibody ratio (DAR) at each time point by analyzing the mass spectra. A decrease in the average DAR over time indicates payload release.

-

The half-life of the ADC in plasma can be calculated from the rate of DAR loss.

Lysosomal Cleavage Assay

Objective: To evaluate the cleavage of a linker by lysosomal enzymes.[17]

Materials:

-

ADC of interest

-

Isolated lysosomes from target cells or rat liver

-

Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 2 mM DTT)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS system

Procedure:

-

Prepare a reaction mixture containing the ADC (e.g., 10 µM) and isolated lysosomes (e.g., 0.5 mg/mL protein concentration) in the lysosomal assay buffer.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, and 24 hours), take aliquots of the reaction and immediately add a quenching solution to stop the enzymatic reaction.

-

Centrifuge the samples to pellet the protein and collect the supernatant.

-

Analyze the supernatant by LC-MS to quantify the amount of released payload.

-

The rate of linker cleavage can be determined from the time-dependent increase in the concentration of the free drug.

In Vitro Bystander Effect Assay (Co-culture Model)

Objective: To assess the ability of a released payload to kill neighboring antigen-negative cells (bystander effect).[18]

Materials:

-

Antigen-positive cancer cell line (e.g., SK-BR-3 for HER2-positive)

-

Antigen-negative cancer cell line, stably expressing a fluorescent protein (e.g., MCF7-GFP)

-

Cell culture medium and supplements

-

ADC of interest

-

Control ADC (non-cleavable linker or irrelevant target)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed the antigen-positive and antigen-negative (fluorescent) cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).

-

Allow the cells to adhere overnight.

-

Treat the co-cultures with a serial dilution of the ADC and control ADCs. Include untreated wells as a control.

-

Incubate the plates for 72-120 hours.

-

At the end of the incubation, assess the viability of the total cell population using a cell viability reagent.

-

Separately, capture fluorescence images of the wells to specifically quantify the number of viable antigen-negative (fluorescent) cells.

-

A significant reduction in the number of viable antigen-negative cells in the presence of antigen-positive cells and the ADC, compared to controls, indicates a bystander effect.

Visualizing the Pathways: ADC Internalization and Payload Release

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships in the mechanism of action of ADCs with different cleavable linkers.

General ADC Internalization and Trafficking Pathway

Caption: General workflow of ADC binding, internalization, and intracellular trafficking.

Protease-Sensitive Linker Cleavage Pathway

Caption: Mechanism of payload release from a protease-sensitive linker in the lysosome.

pH-Sensitive (Hydrazone) Linker Cleavage Pathway

Caption: Mechanism of payload release from a pH-sensitive hydrazone linker in the endosome.

Glutathione-Sensitive (Disulfide) Linker Cleavage Pathway

Caption: Mechanism of payload release from a glutathione-sensitive disulfide linker in the cytoplasm.

Conclusion

Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and controlled release of highly potent cytotoxic agents. The choice of linker—be it protease-sensitive, pH-sensitive, or glutathione-sensitive—profoundly impacts the ADC's pharmacokinetic profile, therapeutic efficacy, and safety. A thorough understanding of their respective mechanisms of action, coupled with rigorous experimental evaluation of their stability and cleavage kinetics, is paramount for the successful development of next-generation ADCs with improved therapeutic windows. The continued innovation in linker technology will undoubtedly play a pivotal role in expanding the applicability and success of ADCs in oncology and beyond.

References

- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 4. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 11. Emerging Mechanisms of Glutathione-dependent Chemistry in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. agilent.com [agilent.com]

Unlocking New Therapeutic Avenues: An In-depth Technical Guide to Exploratory Studies of Mal-VC-PAB-DM1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel applications of the Maleimide-Valine-Citrulline-para-aminobenzylcarbamate-DM1 (Mal-VC-PAB-DM1) linker-payload conjugate in the development of next-generation Antibody-Drug Conjugates (ADCs). As a potent microtubule-disrupting agent, DM1, combined with a cleavable linker system, offers a powerful tool in the targeted therapy of cancer. This document delves into the core principles of this compound, its mechanism of action, and showcases emerging exploratory studies that highlight its potential beyond established applications. Detailed experimental protocols and quantitative data from preclinical studies are presented to facilitate further research and development in this promising field.

Core Concepts of this compound

This compound is a key component in the construction of ADCs, consisting of three critical elements: a maleimide group for antibody conjugation, a cleavable linker, and the cytotoxic payload DM1.[1][2]

-

Maleimide (Mal): This functional group enables covalent attachment to cysteine residues on a monoclonal antibody (mAb). Site-specific conjugation to engineered cysteines or reduction of interchain disulfide bonds allows for controlled drug-to-antibody ratios (DAR).

-

Valine-Citrulline (VC) Linker: This dipeptide sequence is designed to be stable in the systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[3]

-

Para-aminobenzylcarbamate (PAB): Functioning as a self-immolative spacer, the PAB group ensures the efficient release of the unmodified cytotoxic drug following cleavage of the VC linker.

-

DM1 (Mertansine): A potent maytansinoid, DM1 is a microtubule-targeting agent that inhibits tubulin polymerization, leading to mitotic arrest and subsequent apoptotic cell death.[4]

The logical relationship of these components is crucial for the ADC's efficacy and safety profile, ensuring stability in circulation and targeted release of the cytotoxic payload within cancer cells.

References

Methodological & Application

Application Notes and Protocols for Mal-VC-PAB-DM1 Conjugation to IgG Antibodies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. Unlike chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. This is achieved by linking a potent cytotoxic agent to a monoclonal antibody (mAb) that specifically binds to a target antigen expressed on the surface of cancer cells.

This document provides a detailed protocol for the conjugation of the drug-linker Mal-VC-PAB-DM1 to human immunoglobulin G (IgG) antibodies. This drug-linker consists of:

-

DM1: A potent microtubule-disrupting agent (a maytansinoid derivative) that induces cell cycle arrest and apoptosis.

-

Mal (Maleimide): A reactive group that allows for covalent linkage to free thiol groups on the antibody.

-

VC-PAB (Valine-Citrulline-p-aminobenzylcarbamate): A protease-cleavable linker that is stable in the bloodstream but is cleaved by lysosomal enzymes, such as Cathepsin B, upon internalization into the target cell. This ensures the selective release of the cytotoxic payload within the cancer cell.

The conjugation process involves the controlled reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups, followed by the conjugation of the maleimide-containing drug-linker. The resulting ADC is then purified and characterized to determine its drug-to-antibody ratio (DAR), purity, and stability.

Mechanism of Action

The this compound ADC exerts its cytotoxic effect through a multi-step process.

Caption: Mechanism of action of a this compound ADC.

Experimental Workflow

The overall workflow for the conjugation of this compound to an IgG antibody is depicted below.

Caption: Experimental workflow for IgG-Mal-VC-PAB-DM1 conjugation.

Materials and Reagents

| Reagent/Material | Supplier | Recommended Grade |

| IgG Antibody | User-provided | >95% Purity |

| This compound | Commercial Vendor | >95% Purity |

| Tris(2-carboxyethyl)phosphine (TCEP) | Commercial Vendor | ≥98% Purity |

| N-acetyl-L-cysteine | Commercial Vendor | ≥99% Purity |

| Phosphate Buffered Saline (PBS) | Commercial Vendor | Molecular Biology |

| Ethylenediaminetetraacetic acid (EDTA) | Commercial Vendor | ACS Grade |

| Dimethyl sulfoxide (DMSO) | Commercial Vendor | Anhydrous, ≥99.9% |

| Amicon® Ultra Centrifugal Filters | MilliporeSigma | 30 kDa MWCO |

| Size-Exclusion Chromatography (SEC) Column | Commercial Vendor | Appropriate for mAb |

| Hydrophobic Interaction Chromatography (HIC) Column | Commercial Vendor | Appropriate for ADC |

Experimental Protocols

Step 1: Antibody Preparation and Reduction

This step involves preparing the antibody in the appropriate reaction buffer and reducing the interchain disulfide bonds to generate free thiol groups for conjugation.

Protocol:

-

Buffer Exchange:

-

If the antibody is not in a suitable buffer, perform a buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

-

Use a centrifugal filter with a 30 kDa molecular weight cutoff (MWCO).

-

Adjust the final antibody concentration to 5-10 mg/mL.

-

-

Reduction with TCEP:

| Parameter | Recommended Value |

| Antibody Concentration | 5-10 mg/mL |

| Reaction Buffer | PBS, 1 mM EDTA, pH 7.4 |

| Reducing Agent | TCEP |

| TCEP Molar Excess | 2.5 - 5 equivalents |

| Incubation Temperature | 37°C |

| Incubation Time | 1-2 hours |

Step 2: Drug-Linker Conjugation

In this step, the maleimide group of the this compound linker reacts with the newly generated free thiols on the antibody to form a stable thioether bond.

Protocol:

-

Prepare this compound:

-

Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the reduced antibody solution. A molar excess of 5 to 10 equivalents of the drug-linker per antibody is a good starting point.

-

Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to avoid antibody denaturation.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.[3]

-

| Parameter | Recommended Value |

| Drug-Linker | This compound |

| Drug-Linker Molar Excess | 5 - 10 equivalents |

| Solvent for Drug-Linker | DMSO |

| Final DMSO Concentration | <10% (v/v) |

| Incubation Temperature | Room Temperature (20-25°C) |

| Incubation Time | 1-2 hours |

Step 3: Quenching the Reaction

The conjugation reaction is stopped by adding a molar excess of a thiol-containing quenching agent, such as N-acetyl-L-cysteine, which reacts with any unreacted maleimide groups.

Protocol:

-

Prepare Quenching Solution:

-

Prepare a fresh stock solution of N-acetyl-L-cysteine (e.g., 100 mM in water).

-

-

Quenching:

-

Add N-acetyl-L-cysteine to the conjugation reaction mixture to a final molar excess of approximately 10-fold over the initial amount of this compound.

-

Incubate for 20-30 minutes at room temperature.

-

| Parameter | Recommended Value |

| Quenching Agent | N-acetyl-L-cysteine |

| Quenching Agent Molar Excess | 10-fold over this compound |

| Incubation Temperature | Room Temperature (20-25°C) |

| Incubation Time | 20-30 minutes |

Step 4: Purification of the ADC

Purification is essential to remove unreacted drug-linker, quenching agent, and any aggregates that may have formed. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.[4]

Protocol:

-

SEC Column Equilibration:

-

Equilibrate a suitable SEC column with a formulation buffer (e.g., PBS, pH 7.4).

-

-

Purification:

-

Load the quenched reaction mixture onto the equilibrated SEC column.

-

Elute the ADC with the formulation buffer.

-

Collect fractions corresponding to the monomeric ADC peak.

-